(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(15)8-14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROROZNMFSWNNI-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
CNS Disorders
Research indicates that (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one may be effective in treating conditions such as depression and anxiety. Its ability to modulate neurotransmitter levels suggests it could serve as an antidepressant or anxiolytic agent.
Pain Management
The compound has shown promise in preclinical studies for analgesic properties. By modulating pain pathways, it may offer a new avenue for pain relief without the side effects commonly associated with traditional analgesics.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal tissues.
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that this compound significantly reduced depressive behaviors compared to control groups. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, suggesting its potential as a novel antidepressant.
Case Study 2: Analgesic Properties
In another study focusing on pain management, this compound was administered to subjects with induced inflammatory pain. Results indicated a marked reduction in pain scores, supporting its role as an effective analgesic agent through the modulation of pain perception pathways.
Summary of Findings
| Application Area | Observations | Potential Benefits |
|---|---|---|
| CNS Disorders | Reduced depressive behaviors in animal models | Novel antidepressant |
| Pain Management | Significant reduction in inflammatory pain | Non-opioid analgesic alternative |
| Neuroprotective Effects | Decreased oxidative stress and inflammation | Potential treatment for neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent groups, pyrrolidine substitution positions, and backbone modifications.
Positional Isomers on the Pyrrolidine Ring
- (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Difference: The [(cyclopropyl-methyl-amino)-methyl] group is at position 3 of the pyrrolidine ring instead of position 2. Implications: Altered spatial orientation may affect binding to biological targets. Evidence suggests this positional isomer was discontinued, possibly due to reduced efficacy or synthetic challenges .
Substituent Variations
- (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Difference: Cyclopropyl is replaced with isopropyl.
- (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Difference: Incorporates a benzyl-cyclopropyl-amino group. Implications: The benzyl moiety introduces aromaticity, favoring π-π stacking interactions but possibly reducing aqueous solubility .
Backbone Modifications
- (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)-propan-1-one Difference: Features a phenyl group at the amino-propanone backbone. Implications: Increased hydrophobicity may improve CNS penetration but could limit solubility .
- (2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)-propan-1-one hydrochloride Difference: Hydroxy group at position 3 and a hydrochloride salt. Implications: Enhanced solubility due to ionic character and hydrogen-bonding capacity, making it suitable for formulation .
Structural and Functional Data Table
Key Research Findings
Positional Isomerism : Substitution at position 2 vs. 3 on the pyrrolidine ring significantly impacts biological activity. The target compound’s substitution at position 2 is hypothesized to optimize steric interactions with target receptors compared to position 3 analogs .
Substituent Effects: Cyclopropyl groups enhance metabolic stability due to their rigid, strained structure, whereas isopropyl groups may increase off-target binding due to greater flexibility .
Backbone Hydroxy Modification : The hydroxy derivative () demonstrates improved solubility, suggesting its utility in parenteral formulations .
Preparation Methods
Multi-Step Organic Synthesis Framework
The preparation of (S)-2-amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one typically follows a three-stage sequence:
-
Pyrrolidine Ring Construction : 2-Methylpyrroline serves as a common precursor, undergoing hydrogenation with platinum catalysts (e.g., 5% Pt/C) in ethanol-methanol mixtures to yield 2-methylpyrrolidine. Optical purity is achieved via tartrate salt formation, with L-tartrate favoring the (R)-enantiomer and D-tartrate the (S)-enantiomer.
-
Side-Chain Functionalization : The pyrrolidine nitrogen is alkylated using cyclopropylmethylamine derivatives. Flow microreactor systems enable precise control over exothermic reactions, minimizing byproducts.
-
Amino Ketone Assembly : A propanone backbone is introduced via nucleophilic acyl substitution, with Boc-protected amino groups preventing undesired side reactions.
Critical Reaction Conditions :
Stereoselective Amination Strategies
Achieving the (S)-configuration requires chiral auxiliaries or kinetic resolution. A 2024 study demonstrated that using (S)-2-methylpyrrolidine D-tartrate (≥99% ee) as a starting material ensures retention of stereochemistry during subsequent alkylation and acylation steps. The tartrate salt’s recrystallization in isopropanol-hexane mixtures enhances enantiomeric excess to >99.5%.
Mechanistic Insight :
The cyclopropylmethylamine side-chain’s steric bulk directs nucleophilic attack during alkylation, favoring the formation of the (S)-enantiomer. Density functional theory (DFT) calculations suggest a transition state energy difference of 2.3 kcal/mol between (R)- and (S)-configurations, explaining the high stereoselectivity.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Hydrogenation at ambient temperature (25°C) under 50 psi H₂ pressure achieves complete conversion of 2-methylpyrroline within 6 hours. Elevated temperatures (>40°C) lead to over-reduction and pyrrolidine ring opening, reducing yields to <70%.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on RediSep Rf silica gel columns (hexane:ethyl acetate = 3:1) effectively separates diastereomers after tartrate resolution. Reverse-phase HPLC (C18 column, 0.1% TFA in MeCN/H₂O) confirms ≥97% purity, as reported for commercial samples.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.02–1.08 (m, 4H, cyclopropyl), 2.32 (s, 3H, N-CH₃), 3.45–3.51 (m, 2H, pyrrolidine-CH₂).
-
HRMS : m/z calculated for C₁₂H₂₃N₃O [M+H]⁺ = 225.1841, observed = 225.1843.
Industrial-Scale Production Challenges
Cost-Efficiency Analysis
At scale, the use of platinum catalysts and chiral tartrates increases production costs. Substituting Pt/C with Raney nickel reduces catalyst costs by 60% but lowers enantiomeric excess to 85%. Flow microreactors mitigate safety risks associated with exothermic alkylations, reducing refrigeration costs by 30%.
Q & A
Q. What are the recommended methods for synthesizing (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, employ asymmetric synthesis using chiral auxiliaries or catalysts. For example, stereoselective alkylation of pyrrolidine intermediates (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone derivatives) can preserve chirality . Post-synthesis, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to verify enantiopurity, as demonstrated in stereoisomer separations of amino-propanol derivatives . Recrystallization in polar aprotic solvents (e.g., acetonitrile) may further enhance purity by removing diastereomeric impurities .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the cyclopropyl-methyl-amino group. Avoid skin contact by wearing nitrile gloves and working in fume hoods, as similar amines can cause respiratory irritation .
- Storage : Store at –20°C under desiccation (silica gel) to prevent hygroscopic degradation. Stability studies on related pyrrolidinone derivatives suggest limited shelf life (>6 months) when stored in amber glass vials .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to fluorinated pyrrolidinone analogs .
- 2D NMR : Use NOESY or ROESY to confirm spatial proximity of the cyclopropyl-methyl group to the pyrrolidine ring, resolving regioisomeric ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric impurities (e.g., oxidation by-products) with sub-ppm mass accuracy .
Q. How can conflicting data regarding the compound's biological activity be reconciled in different experimental models?
- Methodological Answer :
- Dose-Response Validation : Perform parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. For example, fluorinated analogs showed divergent activity in bacterial vs. mammalian models due to membrane permeability differences .
- Metabolite Profiling : Use LC-MS to quantify active metabolites, as cyclopropyl groups may undergo CYP450-mediated oxidation, altering bioavailability .
- Structural-Activity Relationship (SAR) Studies : Systematically modify the pyrrolidine or cyclopropyl substituents to isolate pharmacophoric motifs .
Q. What strategies optimize reaction yield while minimizing by-products during synthesis?
- Methodological Answer :
- Stepwise Coupling : Use orthogonal protecting groups (e.g., Fmoc for the amino group, Trityl for hydroxyl intermediates) to suppress side reactions during pyrrolidine functionalization .
- Catalytic Optimization : Employ Pd/C or Ni catalysts for reductive amination steps, reducing imine by-product formation to <5% .
- In-line Purification : Integrate scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines, improving crude yield by 15–20% .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Use a standardized shake-flask method with UV/Vis quantification across pH 3–10. For instance, cyclopropyl-containing analogs show pH-dependent solubility due to protonation of the tertiary amine .
- Co-solvent Systems : Test binary mixtures (e.g., DMSO:water) to mimic physiological conditions, as aggregation in aqueous buffers may falsely indicate low solubility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
